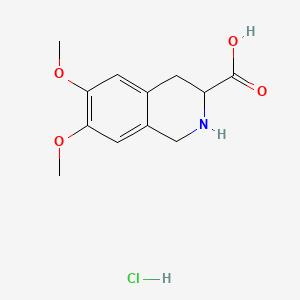

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Descripción general

Descripción

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and pharmacology. It is often studied for its biological activities and potential therapeutic uses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then cyclized to form the tetrahydroisoquinoline core .

Petasis Reaction: This step involves the reaction of an amine, an aldehyde, and a boronic acid to form the morpholinone derivative.

Pomeranz–Fritsch–Bobbitt Cyclization: This classical method is used to cyclize the morpholinone derivative into the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves several steps:

- Petasis Reaction : This reaction combines an amine, an aldehyde, and a boronic acid to form a morpholinone derivative.

- Pomeranz–Fritsch–Bobbitt Cyclization : This classical method cyclizes the morpholinone to yield the tetrahydroisoquinoline structure.

These methods can be optimized for large-scale production using automated reactors and continuous flow chemistry .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies suggest it may possess anti-inflammatory effects that could be beneficial in treating inflammatory diseases.

- Anti-cancer Properties : Research indicates its potential application in oncology, particularly in targeting hepatocellular carcinoma .

Biological Research

This compound serves as a building block for synthesizing more complex molecules. Its derivatives are being explored for various biological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains .

Pharmaceutical Industry

In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing bioactive compounds. Its structural features allow for modifications that enhance biological activity .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating enzyme activities and signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.

1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy groups and carboxylic acid group.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Differs in the position of the carboxylic acid group.

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy groups and carboxylic acid moiety contribute to its ability to interact with various biological targets, making it a valuable compound for research and therapeutic applications.

Actividad Biológica

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (M1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of M1, focusing on its antiproliferative effects in cancer models, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅N₁O₄·HCl

- Molecular Weight : 273.71 g/mol

- CAS Number : 82586-62-7

- Appearance : White to almost white powder or crystal

- Purity : >98% (HPLC) .

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of M1 in various cancer models. One significant study investigated its effects on colorectal carcinoma (CRC) induced by dimethylhydrazine (DMH) in albino Wistar rats.

Study Overview

- Objective : To evaluate the anti-CRC potential of M1.

- Methodology : M1 was administered at doses of 10 mg/kg and 25 mg/kg for 15 days.

- Parameters Measured :

- Physiological and oxidative stress markers.

- Histopathological changes.

- ELISA for inflammatory cytokines.

- Gene and protein expression analyses.

Results

- M1 treatment showed a significant reduction in tumor growth and improved histopathological outcomes.

- ELISA results indicated a marked decrease in interleukin-6 (IL-6), with lesser reductions in IL-2 and COX-2 levels.

- Gene expression analysis revealed downregulation of IL-6, JAK2, and STAT3 pathways that are typically activated in CRC .

The mechanism by which M1 exerts its antiproliferative effects appears to involve the blockade of the IL-6/JAK2/STAT3 signaling pathway. This pathway is known to promote tumor growth and survival:

- IL-6 Activation : IL-6 is a pro-inflammatory cytokine that activates JAK2 and subsequently STAT3.

- M1 Intervention : M1 administration resulted in reduced phosphorylation of JAK2 and STAT3, indicating its role as an inhibitor of this oncogenic signaling cascade .

- Mathematical Modeling : Data-based mathematical modeling predicted the behavior of STAT3 populations under treatment conditions, supporting experimental findings.

Metabolic Profiling

In addition to its antiproliferative effects, M1 has been shown to restore metabolic alterations induced by CRC. Using NMR-based serum metabolic profiling, researchers found that M1 could normalize metabolite levels disrupted by cancer progression .

Comparative Biological Activity

A comparative analysis of M1 with other tetrahydroisoquinoline derivatives highlights its unique biological profile. The following table summarizes key findings from studies on various derivatives:

| Compound | Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| M1 | Anti-CRC | Varies (10 & 25 mg/kg) | IL-6/JAK2/STAT3 blockade |

| THIQ Derivative A | Cytotoxic | 0.66 | P-glycoprotein inhibitor |

| THIQ Derivative B | Cytotoxic | 0.65 | Multidrug resistance reversal |

| THIQ Derivative C | Antiviral | Not specified | PA endonuclease inhibition |

Case Studies

Several case studies have explored the therapeutic potential of M1:

- Colorectal Cancer Model : In vivo studies demonstrated significant tumor reduction and improved survival rates in DMH-induced CRC models treated with M1.

- Metabolic Restoration : The ability of M1 to restore metabolic homeostasis suggests potential applications beyond oncology, possibly in metabolic disorders linked to inflammation .

Propiedades

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWPWZMWICGKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.